TPT-260 Dihydrochloride

Overview

Description

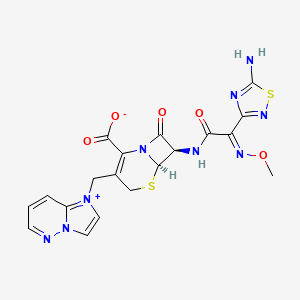

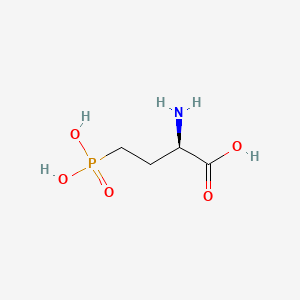

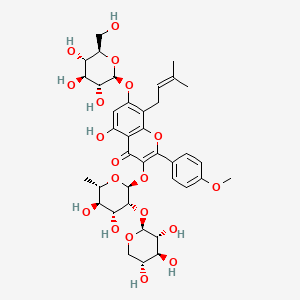

TPT-260 Dihydrochloride, also known as R55, is a thiophene thiourea derivative . It acts as a chaperone to stabilize the retromer complex against thermal denaturation . It has been used as a pharmacological tool for research on Alzheimer’s disease .

Molecular Structure Analysis

This compound is a thiophene thiourea derivative with a molecular weight of 260.00 in its free base form .Physical And Chemical Properties Analysis

This compound is a light yellow to yellow solid . Its molecular formula is C8H14Cl2N4S3 and it has a molecular weight of 333.32 . It is soluble in DMSO and water .Scientific Research Applications

Environmental Impact and Speciation

TPT-260 Dihydrochloride, a derivative of triphenyltin (TPT), has been extensively studied for its environmental impact due to its use as an antifouling agent in boat paints. Research shows that TPT and its derivatives, like this compound, can be present in marine and freshwater ecosystems at concentrations exceeding acute and chronic toxicity levels. This necessitates a deeper understanding of their environmental behavior, particularly their bioavailability and bioaccumulation. Studies have focused on the aqueous speciation and partitioning behavior of TPT between nonaqueous phases and water, revealing significant insights into its environmental interactions (Arnold et al., 1997).

Ecotoxicity and Ecological Risk

The ecotoxicity and ecological risk of TPT compounds, including this compound, in marine ecosystems, have been rigorously reviewed. These compounds, due to their intensive use as biocides, pose risks to marine life. The potential health hazard to humans from exposure, particularly through seafood, is a growing concern. Studies indicate that TPT can disrupt endocrine systems and is toxic to marine plants and animals, leading to calls for regular monitoring and further research (Yi et al., 2012).

Cellular and Molecular Effects

Investigations into the cellular and molecular effects of TPT, including this compound, have revealed its impact on intracellular processes. For instance, TPT can disrupt intracellular Zn2+ homeostasis in rat thymic lymphocytes, affecting cellular functions. This disruption in intracellular signaling is critical for understanding the broader implications of TPT exposure on health (Ueno et al., 2020).

Applications in Analytical Chemistry

This compound has applications in analytical chemistry as well. It has been used as a redox indicator in the determination of 1,1-dimethylhydrazine (DMH), a rocket propellant. TPT's sensitivity as a chromogenic reagent due to its potentiometric and spectral characteristics is of particular interest in such applications (Minin et al., 2019).

Role in Bioaccumulation and Biosorption

Research also includes understanding the bioaccumulation and biosorption properties of TPT, including this compound. Studies show how TPT is adsorbed and degraded by microorganisms like Stenotrophomonas maltophilia, and how this process influences cellular metabolism. This insight is crucial for environmental management and potential bioremediation strategies (Gao et al., 2014).

Mechanism of Action

Target of Action

TPT-260 Dihydrochloride, also known as NSC 55712, is a thiophene thiourea derivative . Its primary target is the retromer complex , a multiprotein complex responsible for trafficking cargo out of endosomes . This complex plays a crucial role in neuroprotection by preventing the amyloid precursor protein (APP) from being cleaved into Alzheimer’s disease-inducing fragments via the endosome .

Mode of Action

This compound acts as a chaperone to stabilize the retromer complex against thermal denaturation . It dose-dependently increases the level of retromer proteins, redirects APP from the endosome, and reduces the formation of pathogenic APP .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endosomal trafficking pathway . By stabilizing the retromer complex, this compound prevents the cleavage of APP into disease-inducing fragments, thus playing a neuroprotective role .

Pharmacokinetics

Its solubility in dmso and pbs (ph 72) suggests that it may have good bioavailability .

Result of Action

The stabilization of the retromer complex by this compound results in a dose-dependent increase in the level of retromer proteins . This redirection of APP from the endosome reduces the formation of pathogenic APP, thereby potentially mitigating the progression of Alzheimer’s disease .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, as it stabilizes the retromer complex against thermal denaturation . .

Safety and Hazards

properties

IUPAC Name |

[5-(carbamimidoylsulfanylmethyl)thiophen-2-yl]methyl carbamimidothioate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4S3.2ClH/c9-7(10)13-3-5-1-2-6(15-5)4-14-8(11)12;;/h1-2H,3-4H2,(H3,9,10)(H3,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSODRWWHAUGSGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)CSC(=N)N)CSC(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2076-91-7 | |

| Record name | 2076-91-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

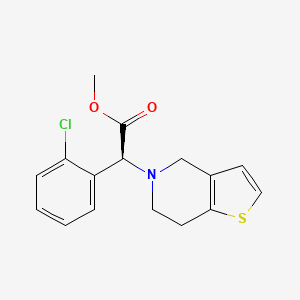

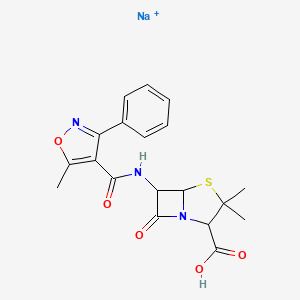

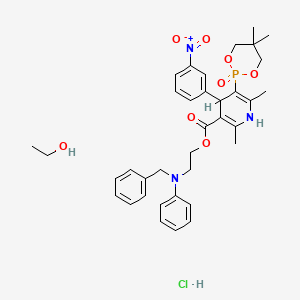

![N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663580.png)

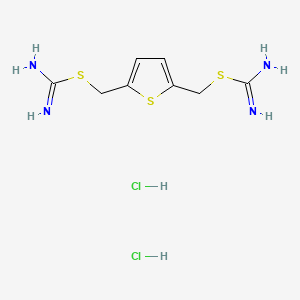

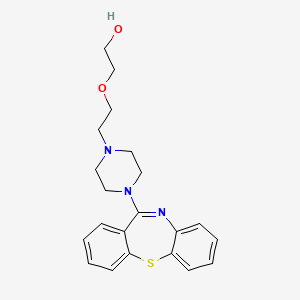

![N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663581.png)